molecular formula C14H26BrNO2 B13501226 rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans

Katalognummer: B13501226
Molekulargewicht: 320.27 g/mol
InChI-Schlüssel: LPDAGXAQDQFSRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans: is a chemical compound with a complex structure It is characterized by the presence of a bromomethyl group attached to a cyclohexyl ring, which is further connected to a carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans typically involves the following steps:

    Formation of the bromomethylcyclohexyl intermediate: This step involves the bromination of a cyclohexyl derivative to introduce the bromomethyl group.

    Coupling with tert-butyl carbamate: The bromomethylcyclohexyl intermediate is then reacted with tert-butyl carbamate under specific conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The bromomethyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or other functional groups.

    Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and alcohols.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the bromomethyl group.

    Reduction Products: Reduced forms of the compound, such as alcohols or amines.

    Hydrolysis Products: Corresponding amines and alcohols from the breakdown of the carbamate group.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules due to its reactive bromomethyl group.

    Catalysis: It can be used in catalytic reactions to facilitate the formation of specific products.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

    Biochemical Studies: It is used in biochemical studies to understand the interactions between small molecules and biological macromolecules.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may be used in the synthesis of agrochemicals, such as pesticides or herbicides.

Wirkmechanismus

The mechanism of action of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carbamate group can also interact with biological molecules, influencing their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

  • tert-butyl N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate
  • rac-tert-butyl N-{[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl}carbamate

Comparison:

  • Structural Differences: The primary difference between these compounds lies in the stereochemistry of the cyclohexyl ring and the position of the bromomethyl group.
  • Chemical Properties: These structural differences can lead to variations in reactivity, stability, and interaction with other molecules.
  • Applications: While all these compounds may have similar applications, the specific properties of each compound can make them more suitable for certain applications over others.

Eigenschaften

Molekularformel

C14H26BrNO2

Molekulargewicht

320.27 g/mol

IUPAC-Name

tert-butyl N-[[4-(bromomethyl)cyclohexyl]methyl]-N-methylcarbamate

InChI

InChI=1S/C14H26BrNO2/c1-14(2,3)18-13(17)16(4)10-12-7-5-11(9-15)6-8-12/h11-12H,5-10H2,1-4H3

InChI-Schlüssel

LPDAGXAQDQFSRU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)CC1CCC(CC1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.